
3-(Bromoacetyl)-4-hydroxy-2H-1-benzopyran-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Bromoacetyl)-4-hydroxy-2H-chromen-2-one is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields. Coumarins are naturally occurring compounds found in many plants and have been extensively studied for their pharmacological properties. The addition of a bromoacetyl group to the coumarin structure enhances its reactivity and potential for further chemical modifications, making it a valuable compound in synthetic chemistry and drug discovery .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one typically involves the condensation of salicylaldehyde with ethyl acetoacetate in the presence of a base such as piperidine, followed by bromination. The reaction proceeds as follows :
Condensation Reaction: Salicylaldehyde reacts with ethyl acetoacetate in the presence of piperidine to form 3-acetylcoumarin.
Bromination: The 3-acetylcoumarin is then treated with bromine in chloroform to yield 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one.
Industrial Production Methods
While specific industrial production methods for 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
3-(2-Bromoacetyl)-4-hydroxy-2H-chromen-2-one undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group is highly reactive towards nucleophiles, leading to the formation of various substituted derivatives.
Condensation Reactions: It can participate in condensation reactions with amines and other nucleophiles to form heterocyclic compounds.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and condensation reactions
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. Reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Condensation Reactions: These reactions often require catalysts such as piperidine or other bases and are conducted under reflux conditions
Major Products
The major products formed from these reactions include various heterocyclic compounds such as thiophenes, imidazoles, pyrazoles, thiazoles, triazoles, pyrans, and pyridines. These products are valuable in medicinal chemistry and materials science .
Scientific Research Applications
3-(2-Bromoacetyl)-4-hydroxy-2H-chromen-2-one has numerous applications in scientific research:
Chemistry: It serves as a versatile building block for the synthesis of polyfunctionalized heterocyclic systems.
Mechanism of Action
The mechanism of action of 3-(2-bromoacetyl)-4-hydroxy-2H-chromen-2-one involves its interaction with biological targets through its reactive bromoacetyl group. This group can form covalent bonds with nucleophilic sites in proteins and enzymes, leading to inhibition or modulation of their activity. The compound’s ability to form heterocyclic structures also contributes to its biological activity by enhancing its binding affinity and specificity for molecular targets .
Comparison with Similar Compounds
Similar Compounds
3-Acetylcoumarin: Lacks the bromoacetyl group, making it less reactive and versatile in chemical synthesis.
4-Hydroxycoumarin: A simpler structure with significant anticoagulant properties but limited in terms of further chemical modifications.
3-(2-Chloroacetyl)-4-hydroxy-2H-chromen-2-one: Similar to the bromoacetyl derivative but with different reactivity and biological activity due to the presence of a chlorine atom instead of bromine
Uniqueness
3-(2-Bromoacetyl)-4-hydroxy-2H-chromen-2-one stands out due to its enhanced reactivity, allowing for the synthesis of a wide range of heterocyclic compounds. Its biological activities, particularly its antiproliferative and antimicrobial effects, make it a valuable compound in drug discovery and medicinal chemistry .
Properties
CAS No. |
24238-62-8 |
|---|---|
Molecular Formula |
C11H7BrO4 |
Molecular Weight |
283.07 g/mol |
IUPAC Name |
3-(2-bromoacetyl)-4-hydroxychromen-2-one |
InChI |
InChI=1S/C11H7BrO4/c12-5-7(13)9-10(14)6-3-1-2-4-8(6)16-11(9)15/h1-4,14H,5H2 |
InChI Key |
ZOZNFJWBCXQUNC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(C(=O)O2)C(=O)CBr)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


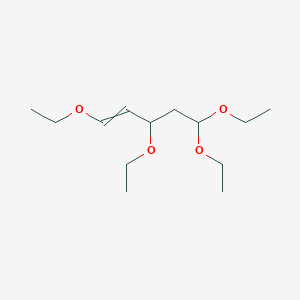
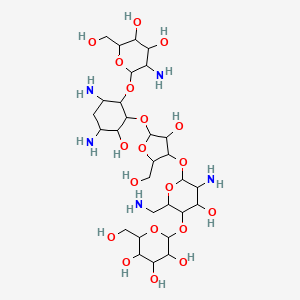

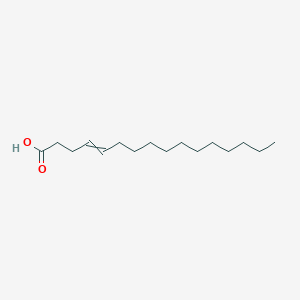
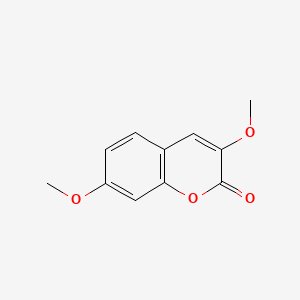
![1-[(5-Oxidanidyl-5-oxidanylidene-L-norvalyl)oxy]dodecane](/img/structure/B14686554.png)
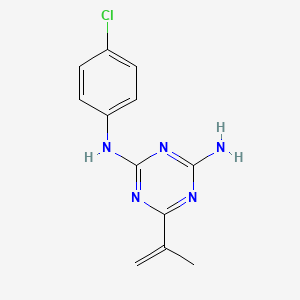


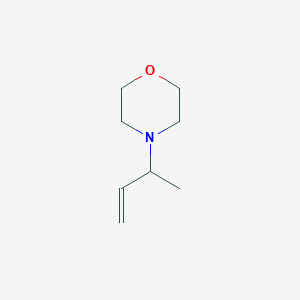

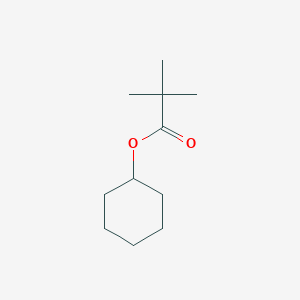
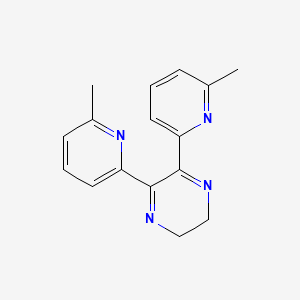
![2-Anthracenesulfonic acid, 1-amino-9,10-dihydro-4-[[3-[[(2-hydroxyethyl)amino]sulfonyl]-4,5-dimethylphenyl]amino]-9,10-dioxo-](/img/structure/B14686601.png)
